molecular formula C33H65N5O5 B12384577 Palmitoyl-lysyl-valyl-lysine CAS No. 623172-55-4

Palmitoyl-lysyl-valyl-lysine

Cat. No.: B12384577
CAS No.: 623172-55-4
M. Wt: 611.9 g/mol
InChI Key: LODWEXDBRZBADB-XEVVZDEMSA-N
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Description

Palmitoyl Tripeptide-5 is a synthetic peptide composed of three amino acids linked to a palmitic acid molecule. It is known for its ability to penetrate the epidermis and stimulate collagen production in the dermis, making it a popular ingredient in anti-aging skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palmitoyl Tripeptide-5 typically involves liquid-phase peptide synthesis. The process begins with the synthesis of Pal-Lys (Boc)-OH, followed by Pal-Lys (Boc)-OSu, Val-NCA, and H-Val-Lys (Boc)-OH. These intermediates are then combined to form Pal-Lys (Boc) Val-Lys (Boc)-OH, which is further processed to yield Palmitoyl Tripeptide-5 .

Industrial Production Methods: In industrial settings, the synthesis of Palmitoyl Tripeptide-5 is optimized for large-scale production. The final product is purified through crystallization, avoiding the need for liquid-phase purification, which reduces production costs and increases batch production capacity .

Chemical Reactions Analysis

Types of Reactions: Palmitoyl Tripeptide-5 primarily undergoes peptide bond formation during its synthesis. It can also participate in reactions involving its functional groups, such as oxidation and reduction.

Common Reagents and Conditions: Common reagents used in the synthesis of Palmitoyl Tripeptide-5 include palmitoyl chloride, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled pH conditions and at room temperature .

Major Products Formed: The major product formed from the synthesis of Palmitoyl Tripeptide-5 is a white solid peptide, which is then used in various cosmetic formulations .

Scientific Research Applications

Mechanism of Action

Palmitoyl Tripeptide-5 mimics the body’s natural mechanisms by activating transforming growth factor-beta (TGF-β), which plays a crucial role in collagen synthesis. It also inhibits matrix metalloproteinases (MMPs), enzymes that degrade collagen, thereby protecting the skin’s structural integrity .

Comparison with Similar Compounds

Similar Compounds:

  • Palmitoyl Pentapeptide-4
  • Palmitoyl Tetrapeptide-7
  • Copper Tripeptide

Uniqueness: Compared to other similar compounds, Palmitoyl Tripeptide-5 is unique in its ability to penetrate deep into the dermis and directly stimulate collagen production. Its dual action of promoting collagen synthesis and inhibiting collagen degradation sets it apart from other peptides used in skincare .

Properties

CAS No.

623172-55-4

Molecular Formula

C33H65N5O5

Molecular Weight

611.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H65N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43)/t27-,28-,30-/m0/s1

InChI Key

LODWEXDBRZBADB-XEVVZDEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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